3,6-Difluoro-2-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-iodophenol is an organohalogen compound with the molecular formula C₆H₃F₂IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodophenol can be synthesized through several methods, including halogen exchange reactions and direct iodination of fluorinated phenols. One common method involves the reaction of 3,6-difluorophenol with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or column chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Reactions: Formation of substituted phenols or anilines.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
3,6-Difluoro-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-iodophenol involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom serves as a versatile leaving group in substitution and coupling reactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-iodophenol: Similar structure but with different fluorine atom positions.
2,4-Difluoro-6-iodophenol: Another isomer with different fluorine and iodine atom positions.
3,6-Difluoro-4-iodophenol: Similar structure with iodine atom at a different position.
Uniqueness
3,6-Difluoro-2-iodophenol is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and stability compared to its isomers. This unique structure makes it particularly valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3,6-difluoro-2-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPWDPZHEUMZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.